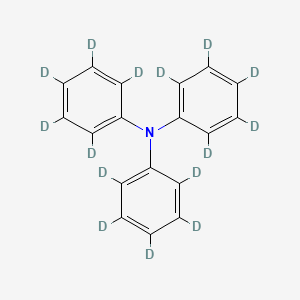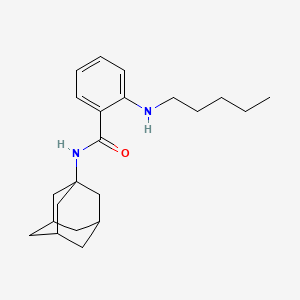
Thymidine-5'-monophosphate-13C10,15N2 (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine-5’-monophosphate-13C10,15N2 (disodium) is a labeled nucleotide analog used in various scientific research applications. It is a stable isotope-labeled compound where carbon-13 and nitrogen-15 isotopes replace the natural carbon and nitrogen atoms in the thymidine-5’-monophosphate molecule. This labeling allows for precise tracking and quantification in biochemical and pharmacokinetic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine-5’-monophosphate-13C10,15N2 (disodium) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the thymidine-5’-monophosphate molecule. The process typically starts with the synthesis of labeled thymidine, followed by phosphorylation to obtain the monophosphate form. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of Thymidine-5’-monophosphate-13C10,15N2 (disodium) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment and stringent quality control measures to ensure high purity and isotopic enrichment. The final product is typically purified using chromatographic techniques and characterized using nuclear magnetic resonance (NMR) and mass spectrometry .
化学反应分析
Types of Reactions
Thymidine-5’-monophosphate-13C10,15N2 (disodium) can undergo various chemical reactions, including:
Oxidation: Conversion to thymidine-5’-diphosphate or thymidine-5’-triphosphate.
Reduction: Reduction of the phosphate group to form thymidine.
Substitution: Replacement of the phosphate group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products
The major products formed from these reactions include thymidine-5’-diphosphate, thymidine-5’-triphosphate, and various substituted thymidine derivatives .
科学研究应用
Thymidine-5’-monophosphate-13C10,15N2 (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track nucleotide metabolism.
Biology: Employed in DNA synthesis studies to understand replication and repair mechanisms.
Medicine: Utilized in pharmacokinetic studies to evaluate drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of diagnostic assays and therapeutic agents
作用机制
Thymidine-5’-monophosphate-13C10,15N2 (disodium) exerts its effects by incorporating into DNA during replication. The labeled isotopes allow for precise tracking of the nucleotide within biological systems. The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism. The pathways involved include DNA synthesis, repair, and degradation .
相似化合物的比较
Similar Compounds
- Thymidine-5’-monophosphate (unlabeled)
- Thymidine-5’-diphosphate-13C10,15N2 (disodium)
- Thymidine-5’-triphosphate-13C10,15N2 (disodium)
Uniqueness
Thymidine-5’-monophosphate-13C10,15N2 (disodium) is unique due to its stable isotope labeling, which allows for precise quantification and tracking in various research applications. This makes it particularly valuable in studies requiring high sensitivity and specificity .
属性
分子式 |
C10H13N2Na2O8P |
|---|---|
分子量 |
378.09 g/mol |
IUPAC 名称 |
disodium;[(2R,3R,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;; |
InChI 键 |
AGSQMPPRYZYDFV-RUIBEINESA-L |
手性 SMILES |
[13CH3][13C]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]OP(=O)([O-])[O-])O.[Na+].[Na+] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)



![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)


![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)

